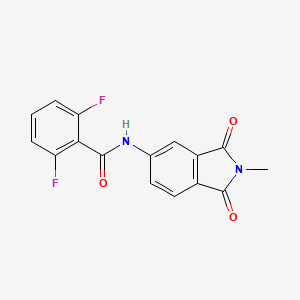

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a compound characterized by the presence of a benzamide group substituted with two fluorine atoms at positions 2 and 6, and an isoindoline-1,3-dione moiety

作用机制

Target of Action

The primary target of 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is the cereblon (CRBN) protein . This protein plays a crucial role in various cellular processes, including cellular proliferation . The compound can also modulate the degradation of GSPT1 protein .

Mode of Action

This compound acts as a modulator of cereblon (CRBN) activity . It selectively modulates the degradation of GSPT1 protein . This interaction with its targets leads to changes in cellular processes, particularly those associated with cellular proliferation .

Biochemical Pathways

Given its interaction with cereblon (crbn) and gspt1 proteins , it is likely that it influences pathways related to cellular proliferation and protein degradation .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its modulation of cereblon (CRBN) and GSPT1 proteins . By influencing these proteins, the compound could affect cellular proliferation and protein degradation processes .

生化分析

Biochemical Properties

The compound 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been observed to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their consequences at the molecular level are currently being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the difluoro and benzamide groups .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .

科学研究应用

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications:

相似化合物的比较

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives and benzamide derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties .

Uniqueness

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to the presence of both difluoro and isoindoline-1,3-dione moieties, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds .

生物活性

2,6-Difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic compound notable for its unique structural features, including a difluorobenzamide moiety and an isoindoline-1,3-dione scaffold. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C13H10F2N2O4 with a molecular weight of approximately 276.22 g/mol. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring, which may influence its biological activity and interaction with biomolecules.

Target Proteins

The primary target of this compound is cereblon (CRBN), a protein known to play a crucial role in various cellular processes, including protein degradation and immune response modulation. The compound acts as a modulator of CRBN activity, which may lead to significant cellular effects.

Biochemical Pathways

The interaction with CRBN and GSPT1 proteins indicates that the compound may affect multiple biochemical pathways. These include:

- Cell Cycle Regulation : Modulation of CRBN can influence cell cycle progression.

- Apoptosis : Potential induction of apoptosis in cancer cells through CRBN-mediated pathways.

- Gene Expression : Changes in gene expression profiles due to binding interactions with transcription factors.

In Vitro Studies

In laboratory settings, this compound has shown promise in various assays:

- Cell Viability : Studies indicate that this compound does not exhibit cytotoxicity at concentrations below 20 µM in cell lines such as B16F10 (murine melanoma cells) .

- Tyrosinase Inhibition : Although specific studies on tyrosinase inhibition were not directly available for this compound, related isoindoline derivatives have demonstrated strong inhibitory effects on tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .

In Vivo Studies

Animal model studies have indicated that the biological effects of this compound can vary significantly based on dosage. Higher doses may lead to more pronounced effects on tumor growth inhibition and immune modulation.

Case Studies

- Anti-Cancer Activity : In a study involving various cancer cell lines, compounds structurally similar to this compound exhibited significant anti-proliferative effects. The mechanism was attributed to CRBN modulation leading to enhanced apoptosis rates.

- Inflammatory Response Modulation : Research has indicated that similar compounds can modulate inflammatory responses through their action on immune cells. This suggests potential therapeutic applications in autoimmune diseases .

Comparative Analysis

| Compound Name | Structure | Main Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | CRBN Modulation | Not specified |

| Analog 1 (related structure) | Similar | Tyrosinase Inhibition | 3.82 |

| Analog 3 (related structure) | Similar | Tyrosinase Inhibition | 0.08 |

属性

IUPAC Name |

2,6-difluoro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O3/c1-20-15(22)9-6-5-8(7-10(9)16(20)23)19-14(21)13-11(17)3-2-4-12(13)18/h2-7H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTECEYOSAKTIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。